Scorpioidine

Description

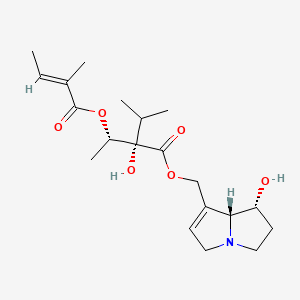

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[(1S)-1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-14(5)20(25,12(2)3)19(24)26-11-15-7-9-21-10-8-16(22)17(15)21/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYWDZKXDBKDDT-SMLWLWDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230303 | |

| Record name | Scorpioidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80405-18-1 | |

| Record name | Scorpioidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080405181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scorpioidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scorpioidine Pyrrolizidine Alkaloid

Scorpioidine, a pyrrolizidine (B1209537) alkaloid found in plants such as those from the Boraginaceae family, possesses a complex bicyclic structure. smolecule.com Like other pyrrolizidine alkaloids, it is known for a range of biological activities, including antimicrobial effects and potential hepatotoxicity. smolecule.comresearchgate.net These biological activities are intrinsically linked to its chemical structure, making it a candidate for computational studies to predict its effects and guide the development of derivatives with more desirable properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. vulcanchem.com For this compound, a QSAR study would aim to build a model that predicts its biological effects based on its molecular descriptors.

Hypothetical QSAR Study Design for this compound:

A theoretical QSAR study on this compound and its analogues would involve the following steps:

Data Set Compilation: A series of this compound derivatives would need to be synthesized or identified from natural sources. The biological activity of each compound, for instance, its antimicrobial efficacy against a specific bacterial strain or its cytotoxicity against a cancer cell line, would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques to ensure its reliability.

The resulting QSAR model could be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with potentially enhanced therapeutic effects or reduced toxicity.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Connectivity Index | Relates to the branching and size of the molecule. |

| Electronic | Dipole Moment | Influences how the molecule interacts with polar receptors. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Predicts the hydrophobicity and membrane permeability of the compound. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

In silico modeling encompasses a broader range of computational techniques, including molecular docking and molecular dynamics simulations, to predict the Structure-Activity Relationship (SAR) of a compound. researchgate.netmdpi.com These methods provide a three-dimensional insight into how this compound might interact with a biological target at the molecular level.

Predicting Interactions of this compound with a Biological Target:

For example, if the antimicrobial activity of this compound is due to the inhibition of a specific bacterial enzyme, in silico modeling could be used to understand this interaction.

Target Identification: The first step is to identify the biological target responsible for the observed activity.

Molecular Docking: A 3D model of the target enzyme would be used for molecular docking studies. In this process, the 3D structure of this compound is computationally "docked" into the active site of the enzyme. The docking software calculates the binding affinity and predicts the most likely binding pose of the molecule.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to simulate the dynamic behavior of the this compound-enzyme complex over time. This can provide insights into the stability of the interaction and the key amino acid residues involved in binding.

These in silico approaches can help to elucidate the mechanism of action of this compound and provide a rational basis for the design of new derivatives with improved binding affinity and selectivity.

Table 2: Potential Intermolecular Interactions of this compound Predicted by In Silico Modeling

| Interaction Type | This compound Functional Group | Target Amino Acid Residue (Example) | Significance |

| Hydrogen Bonding | Hydroxyl (-OH) groups | Aspartate, Glutamate, Serine | Crucial for anchoring the molecule in the binding site. |

| Hydrophobic Interactions | Pyrrolizidine ring | Leucine, Isoleucine, Valine | Contributes to the overall binding affinity. |

| Van der Waals Forces | Entire molecule | Various residues in the binding pocket | Non-specific interactions that enhance binding. |

Scorpioidin Germacranolide Sesquiterpene Lactone

Scorpioidin is a germacranolide sesquiterpene lactone with a characteristic 10-membered carbocyclic ring. vulcanchem.com Compounds of this class are known for a variety of biological activities, including cytotoxic and antiproliferative effects. vulcanchem.com The presence of an α-methylene-γ-lactone moiety is a key structural feature often associated with the biological activity of germacranolides. vulcanchem.com

For Scorpioidin and its related germacranolide compounds, QSAR studies can provide valuable insights into the structural requirements for their cytotoxic activity.

A QSAR model for Scorpioidin could focus on correlating its chemical structure with its IC50 value (the concentration required to inhibit 50% of cell growth) against various cancer cell lines. The model would likely highlight the importance of specific structural features, such as the α-methylene-γ-lactone ring and other functional groups, in determining the compound's potency.

Table 3: Key Structural Features of Scorpioidin for QSAR Analysis

| Structural Feature | Description | Expected Contribution to Cytotoxicity |

| α-methylene-γ-lactone | An unsaturated lactone ring. | High, acts as a Michael acceptor, reacting with nucleophiles in biological macromolecules. vulcanchem.com |

| 10-membered ring conformation | The spatial arrangement of the carbocyclic ring. | Significant, influences the overall shape and ability to fit into a biological target. |

| Ester side chain | The nature of the ester group. | Can modulate solubility and bioavailability, thus affecting activity. |

In silico modeling of Scorpioidin would be instrumental in visualizing its interaction with potential cellular targets, such as enzymes or proteins involved in cell proliferation.

Molecular Docking and Pharmacophore Modeling:

Molecular Docking: Similar to the approach with the pyrrolizidine (B1209537) alkaloid, docking studies could be performed to predict the binding of Scorpioidin to the active site of proteins implicated in cancer, such as tubulin or transcription factors.

Pharmacophore Modeling: If a set of active germacranolide compounds is available, a pharmacophore model can be generated. This model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify new potential cytotoxic agents.

These computational approaches, while theoretical in the absence of specific published studies on Scorpioidine, provide a powerful framework for understanding and predicting its biological activity based on its molecular structure.

Molecular and Cellular Interactions of Scorpioidine

Mechanisms of Interaction with Nucleic Acids

Pyrrolizidine (B1209537) alkaloids (PAs) are known to be genotoxic, primarily after metabolic activation in the liver. researchgate.net The biotransformation of PAs by cytochrome P450 enzymes converts them into reactive pyrrolic metabolites. usu.eduwikipedia.org These electrophilic metabolites are capable of binding to cellular nucleophiles, including DNA, which can disrupt normal cellular processes. usu.edu

DNA Alkylation and Adduct Formation

The reactive metabolites of pyrrolizidine alkaloids are bifunctional alkylating agents. usu.edu Alkylation is a chemical process where an alkyl group is transferred to a molecule. In a biological context, these reactive PA metabolites can covalently bind to DNA, forming DNA adducts. researchgate.netmdpi.com This process is considered a key step in the initiation of their toxic and carcinogenic effects. mdpi.com

The formation of DNA adducts by PAs has been extensively studied. It is understood that these adducts can form at different sites on the DNA bases. mdpi.com For instance, the carcinogenic metabolites of some PAs, such as dehydroretronecine (B1196577) (DHR), can alkylate guanine (B1146940) residues in DNA. usu.edu Studies have shown that the most favorable cross-linking sites for PAs appear to be 5'-d(GG) and 5'-d(GA). usu.edu The formation of these adducts disrupts the normal structure and function of DNA.

| Finding | Description | Reference |

|---|---|---|

| Metabolic Activation | PAs are metabolized by cytochrome P450 into reactive pyrrolic metabolites. | usu.eduwikipedia.org |

| Alkylation | These metabolites act as bifunctional alkylating agents. | usu.edu |

| Adduct Formation | Reactive metabolites covalently bind to DNA, forming adducts. | researchgate.netmdpi.com |

| Binding Sites | Preferred binding sites on DNA include guanine residues, specifically at 5'-d(GG) and 5'-d(GA) sequences. | usu.edu |

DNA Cross-Linkage Phenomena

The bifunctional nature of reactive PA metabolites allows them to bind to two different nucleophilic sites, which can lead to the formation of DNA cross-links. oup.commdpi.com These cross-links can be either within the same DNA strand (intrastrand) or between the two separate strands of the DNA double helix (interstrand). oup.com DNA-protein cross-links are also a significant consequence of PA exposure, where the alkaloid metabolite forms a bridge between DNA and a protein. oup.commdpi.com

Studies on various PAs have demonstrated their capacity to induce DNA cross-links. For example, macrocyclic pyrrolic PAs are potent cross-linkers. oup.com The ability of these compounds to form cross-links is closely associated with their biological activity and toxicity. mdpi.com This cross-linking can physically block the DNA from being read or replicated, leading to significant cellular disruption. mdpi.com

Impact on DNA Replication and Transcription

The formation of DNA adducts and cross-links by compounds like Scorpioidine has a profound impact on fundamental cellular processes such as DNA replication and transcription. usu.edumdpi.com These lesions can physically obstruct the movement of DNA and RNA polymerases along the DNA template. mdpi.com

This obstruction can lead to the stalling of replication forks and the interruption of transcription. usu.edumdpi.com If the cell's DNA repair mechanisms are unable to correct these lesions, it can result in the introduction of mutations during subsequent attempts at replication. mdpi.com The disruption of these critical processes can trigger cell cycle arrest and, in some cases, lead to programmed cell death (apoptosis). researchgate.net

Receptor and Enzyme Modulation by this compound

Beyond their interactions with nucleic acids, pyrrolizidine alkaloids can also modulate the activity of various proteins, including receptors and enzymes.

Interaction with Neuroreceptors (e.g., 5-HT receptors)

Some pyrrolizidine alkaloids have been found to interact with neuroreceptors, such as serotonin (B10506) (5-HT) receptors. mdpi.com A computational study predicted that cyclic diester PAs could bind to the serotonin 1a (5-HT1a) receptor. nih.govresearchgate.net Furthermore, certain pyrrolizidine derivatives have been synthesized and tested for their affinity for the 5-HT4 receptor, with some acting as agonists and others as antagonists. nih.gov Another study on plant extracts containing PAs, specifically from Senecio mathewsii, showed inhibitory effects on 5-HT3A receptor function. tandfonline.com These findings suggest that PAs have the potential to modulate the serotonergic system, which is involved in a wide array of physiological functions. However, specific research on this compound's direct interaction with 5-HT receptors is needed for confirmation.

Acetylcholinesterase Activity Inhibition

Several pyrrolizidine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgresearchgate.net Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synapse. This mechanism is the basis for several drugs used to treat conditions like Alzheimer's disease. wikipedia.org

For example, heliosupine, another pyrrolizidine alkaloid, has been shown to inhibit AChE. medchemexpress.com Studies on extracts from plants known to contain PAs have also demonstrated AChE inhibitory activity. researchgate.net While alkaloids as a class are known for this activity, and some PAs have been specifically identified as AChE inhibitors, direct experimental evidence for this compound's activity against AChE is required to fully establish this interaction. researchgate.netmdpi.com

| Target | Interaction Type | Observed Effect in Related PAs | Reference |

|---|---|---|---|

| 5-HT Receptors | Modulation (Antagonism/Agonism) | Binding to 5-HT1a, modulation of 5-HT3A and 5-HT4 receptors. | nih.govresearchgate.netnih.govtandfonline.com |

| Acetylcholinesterase (AChE) | Inhibition | Several PAs show inhibitory activity against AChE. | wikipedia.orgresearchgate.netmedchemexpress.comresearchgate.net |

Intracellular Signaling Pathway Perturbations

The exposure of cells to this compound can lead to significant disturbances in intracellular signaling pathways, which can ultimately determine the cell's fate, leading to either adaptation or programmed cell death (apoptosis).

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is regulated by two main pathways: the extrinsic and intrinsic pathways. nih.govbio-techne.com The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. nih.govbio-techne.com The intrinsic, or mitochondrial, pathway is triggered by intracellular stress and results in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. creative-diagnostics.comfrontiersin.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. frontiersin.orgresearchgate.net

Studies on various pyrrolizidine alkaloids have demonstrated their ability to induce apoptosis. smolecule.comchemfaces.com This process is often concentration-dependent and is a key contributor to their cytotoxicity. smolecule.com Research on other PAs has shown the involvement of both the intrinsic and extrinsic pathways in the apoptotic response. chemfaces.com For instance, the activation of both caspase-8 and caspase-9 has been observed following exposure to certain PAs, indicating a complex interplay between the two pathways. chemfaces.com

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members (like Bax and Bak) promoting mitochondrial outer membrane permeabilization and anti-apoptotic members (like Bcl-2 and Bcl-xL) inhibiting this process. wikipedia.orgnih.govnih.govoncotarget.comfrontiersin.org The balance between these opposing factions is critical in determining whether a cell undergoes apoptosis. nih.gov While direct evidence for this compound's effect on specific Bcl-2 family proteins is not yet available, its classification as a PA suggests a likely modulation of this critical regulatory node.

Exposure to xenobiotics like this compound can trigger a range of cellular stress responses designed to mitigate damage and restore homeostasis. jmb.or.krwikipedia.orgnih.govmdpi.comnih.gov These responses often involve the activation of specific signaling pathways. One of the key signaling networks involved in cellular stress responses is the mitogen-activated protein kinase (MAPK) pathway. mdpi.comassaygenie.comabcam.comfrontiersin.org The MAPK family includes several cascades, such as the ERK, JNK, and p38 pathways, which are activated by different types of cellular stress and can lead to diverse outcomes, including cell survival, differentiation, or apoptosis. assaygenie.comabcam.com While a direct link between this compound and the MAPK pathway has been suggested, detailed mechanistic studies are still needed to elucidate the specific components involved and the resulting cellular outcomes. chemfaces.com

The cellular response to this compound is also likely to involve pathways related to DNA damage repair and oxidative stress. The reactive metabolites of PAs are known to form adducts with DNA, which can trigger DNA damage response pathways. mdpi.com Furthermore, the generation of reactive oxygen species (ROS) during PA metabolism can lead to oxidative stress, activating antioxidant response pathways.

Structure-Activity Relationships (SAR) in this compound and its Analogues

The biological activity of this compound and other pyrrolizidine alkaloids is intrinsically linked to their chemical structure. assaygenie.com Structure-activity relationship (SAR) studies aim to identify the specific molecular features that are responsible for a compound's biological effects. assaygenie.com

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. nih.govrsc.orgnih.govyoutube.com For pyrrolizidine alkaloids, several key structural motifs have been identified as crucial for their toxicity. The fundamental pharmacophore for many toxic PAs includes the pyrrolizidine ring system, particularly with an unsaturated double bond at the 1,2-position of the necine base. mdpi.com This unsaturation is a prerequisite for the metabolic activation by cytochrome P450 enzymes to form the reactive and toxic pyrrolic esters. smolecule.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. uou.ac.innih.govlongdom.orgnih.govmichberk.com Different stereoisomers of a compound can exhibit vastly different potencies and effects, as their interactions with chiral biological macromolecules like enzymes and receptors are often highly specific. uou.ac.inlongdom.org

Interactive Data Table: Structural Features of this compound and Related Compounds

| Compound Name | Necine Base Type | Esterification | Key Structural Features |

| This compound | Retronecine (B1221780) | Diester | Unsaturated pyrrolizidine core, complex necic acid side chains. smolecule.com |

| 7-acetylthis compound | Retronecine | Diester | Acetyl group at the 7-position of the necine base. |

| Symphytine (B1681198) | Retronecine | Monoester | Esterification at the C-9 position. |

| Myoscorpine | Retronecine | Diester | Different necic acid composition compared to this compound. |

A Note on Chemical Identity: It is crucial to clarify that the name "this compound" has been associated with at least two distinct chemical compounds in scientific literature. This article will address both entities to ensure comprehensive coverage. The first is a pyrrolizidine alkaloid (CAS 80405-18-1), and the second is a germacranolide sesquiterpene lactone which is more accurately referred to as Scorpioidin (CAS 76045-40-4). The following sections will discuss the application of computational models to understand the structure-activity relationships of both of these molecules.

Chemical Synthesis and Derivatization of Scorpioidine and Its Analogues

Strategies for Total Synthesis of Scorpioidine and Related Pyrrolizidine (B1209537) Alkaloids

A retrosynthetic analysis of this compound identifies the primary disconnection at the ester linkages, separating the necine base, (+)-retronecine, from its complex dicarboxylic necic acid. This leads to two main synthetic targets: the pyrrolizidine core and the necic acid moiety.

For the (+)-retronecine core, common retrosynthetic disconnections involve breaking the C1-C2 and C7-C8 bonds, often leading back to simpler, chiral precursors such as proline or derivatives of glutamic acid. Another strategic bond cleavage is at the N4-C8 and C1-C2 positions, which can simplify the bicyclic system into a more manageable pyrrolidine precursor. These approaches aim to control the stereochemistry at the multiple chiral centers of the necine base.

The necic acid portion of this compound presents its own synthetic challenges due to its specific stereochemistry and functional groups. Retrosynthetic analysis would involve disconnecting the ester bond that links the two acid fragments and further simplifying each fragment to readily available starting materials, likely derived from the chiral pool.

Table 1: Key Synthetic Intermediates in this compound Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| (+)-Retronecine | The necine base providing the core bicyclic structure. |

| This compound Necic Acid | The dicarboxylic acid moiety esterified to retronecine (B1221780). |

| Chiral Pyrrolidine Derivatives | Precursors for the construction of the retronecine core. |

Achieving the correct absolute stereochemistry of this compound is paramount, as different stereoisomers can exhibit vastly different biological activities. The enantioselectivity of the synthesis is primarily centered on the construction of the (+)-retronecine core, which possesses multiple stereocenters.

Several enantioselective strategies have been developed for the synthesis of (+)-retronecine and related necine bases:

Chiral Pool Synthesis: This is a common and effective approach that utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., L-proline, L-glutamic acid) or carbohydrates. These precursors already contain one or more of the required stereocenters, which are then elaborated to form the target molecule.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful tool. For instance, asymmetric hydrogenations, Sharpless asymmetric epoxidations, or metal-catalyzed asymmetric allylic alkylations can be employed to set the stereocenters of the pyrrolizidine ring system with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied in the synthesis of various alkaloids.

A notable strategy for the synthesis of (+)-retronecine involves an enantiospecific route starting from D-erythrose, a carbohydrate from the chiral pool. This approach ensures the correct stereochemistry is carried through the synthetic sequence.

Both convergent and linear strategies can be envisioned for the total synthesis of this compound, each with its own advantages.

The synthesis of pyrrolizidine alkaloids, including this compound, generally benefits from a convergent strategy due to the distinct and complex nature of the necine base and the necic acid.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring its biological activity and developing new therapeutic agents. These modifications can be targeted at either the necine base or the necic acid component.

The (+)-retronecine core of this compound offers several sites for chemical modification.

Modification of Hydroxyl Groups: The hydroxyl groups at C-7 and C-9 are the points of esterification with the necic acid. These can be modified to introduce different ester groups, ethers, or other functionalities to probe the importance of these interactions for biological activity.

Modification at the Nitrogen Atom: The tertiary amine in the pyrrolizidine ring can be oxidized to the corresponding N-oxide, a common form in which pyrrolizidine alkaloids are found in nature. nih.gov The nitrogen can also be quaternized to form ammonium salts, which would alter the molecule's charge and solubility.

Saturation of the Double Bond: The 1,2-double bond in the retronecine core is a key feature for the toxicity of many pyrrolizidine alkaloids. Reduction of this double bond to a single bond would likely lead to analogues with altered biological profiles.

The complex dicarboxylic acid moiety of this compound provides numerous opportunities for structural variation.

Modification of Carboxylic Acid Groups: The carboxylic acid functionalities are essential for the ester linkage to the necine base. They can be converted to amides, or the chain length and substitution pattern of the acid can be altered to investigate the impact on biological activity.

Modification of Hydroxyl Groups: The necic acid of this compound contains hydroxyl groups that can be acetylated or otherwise functionalized. nih.gov For instance, the natural product 7-acetylthis compound is an example of such a modification. nih.gov

Synthesis of Novel Necic Acids: Entirely new necic acid analogues with different stereochemistry, substitution patterns, or functional groups can be synthesized and then esterified with (+)-retronecine to create a diverse library of this compound analogues. The biosynthesis of natural necic acids often involves the coupling of amino acid-derived units, and this can inspire synthetic routes to novel acid fragments. nih.gov

Alterations of the Ester Linkages

The defining structural feature of this compound, like other pyrrolizidine alkaloids, is its ester linkages, which are pivotal to its chemical properties. The modification of these ester bonds is a key strategy in the derivatization of such compounds. General methodologies for the alteration of ester linkages in pyrrolizidine alkaloids, which can be applied to this compound, include hydrolysis and transesterification.

Hydrolysis: The cleavage of the ester bonds in pyrrolizidine alkaloids can be achieved under both acidic and basic conditions. This process yields the necine base and the corresponding necic acids. For this compound, this would result in its constituent necine base and necic acid moieties. This hydrolytic cleavage is a fundamental reaction for breaking down the alkaloid into its core components, which can then be used in further synthetic endeavors. nih.govuark.eduyoutube.com

| Reaction Type | Reagents and Conditions | Outcome on this compound |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Cleavage of ester bonds to yield the necine base and necic acids of this compound. |

| Transesterification | Alcohol, Acid or Base Catalyst (e.g., H2SO4, NaOMe) | Exchange of the original necic acids of this compound with new acyl groups from the reacting alcohol. |

Semi-Synthesis from Natural Precursors

Semi-synthesis, which utilizes a naturally occurring compound as a starting material for the synthesis of other molecules, is a valuable approach in natural product chemistry. rsc.orgresearchgate.net For this compound, potential natural precursors for semi-synthetic routes could include other pyrrolizidine alkaloids that are more abundant in Myosotis scorpioides or other plant sources and share a common necine base or a structurally related necic acid.

A plausible semi-synthetic strategy could involve the isolation of a related natural pyrrolizidine alkaloid, followed by the hydrolytic cleavage of its ester bonds to yield the necine base. This isolated necine base could then be re-esterified with the specific necic acids of this compound to afford the target molecule. This approach can be more efficient than a total synthesis, especially if the necine base is complex and difficult to synthesize from scratch.

Another potential avenue for the semi-synthesis of this compound analogues involves the selective modification of a closely related natural pyrrolizidine alkaloid. For instance, if a precursor alkaloid differs from this compound only by an additional functional group on one of the necic acids, a selective chemical transformation to remove or alter that group could yield this compound or a novel analogue.

Spectroscopic and Chromatographic Methods for Synthetic Product Characterization

The unambiguous characterization of synthetically derived this compound and its analogues is crucial to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its derivatives. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete chemical structure by correlating different nuclei within the molecule. researchgate.netchemicalbook.comuobasrah.edu.iqpreprints.orgchemrxiv.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information, particularly regarding the nature and sequence of the ester-linked necic acids. miamioh.edulibretexts.orgchemguide.co.uknih.gov

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shift, coupling constants, and integration of protons, revealing the proton framework. |

| ¹³C NMR | Chemical shifts of carbon atoms, indicating the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, establishing the connectivity of the molecule. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| High-Resolution MS (HRMS) | Accurate mass for determination of the elemental composition. |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification and purity assessment of synthetic products. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of alkaloids. The retention time of a synthetic sample can be compared to that of an authentic standard of this compound for identification. researchgate.netnih.govsigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives of this compound. Derivatization is often necessary to increase the volatility of the alkaloid for gas chromatographic separation. The mass spectrometer detector provides structural information for the separated components. nih.gov

| Chromatographic Technique | Application in this compound Characterization |

| HPLC | Purification of synthetic this compound and its analogues, and assessment of purity. |

| GC-MS | Analysis of volatile derivatives of this compound for identification and quantification. |

Analytical Methodologies for Research on Scorpioidine

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and sample preparation are critical preliminary steps that determine the success of subsequent analytical procedures. gbiosciences.com The primary goals are to efficiently isolate scorpioidine from the plant matrix while removing interfering substances such as fats, pigments, and other secondary metabolites that could compromise analytical accuracy. nih.govwaters.com

Plant Tissue Extraction Protocols

This compound is a member of the pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds commonly found in plants like those of the Heliotropium genus. dergipark.org.trmdpi.com The extraction of these alkaloids from plant materials involves disrupting the plant cells to release the target compounds into a solvent.

Initial preparation of the plant material often involves drying (or freeze-drying) and grinding the tissue into a fine powder to maximize the surface area for solvent interaction. nih.govresearchgate.net Common extraction techniques for PAs from plant sources include:

Maceration: This involves soaking the powdered plant material in an appropriate solvent for an extended period. For instance, Heliotropium europaeum herbs have been exhaustively extracted by maceration using 90% aqueous ethanol. phcog.com

Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to cycle a solvent through the plant material, which is efficient for exhaustive extraction. Methanol has been used in a Soxhlet apparatus to extract compounds from the aerial parts of Heliotropium europaeum. rdd.edu.iq

Acidic Extraction: PAs, being alkaloids, are basic and can be effectively extracted into an acidic aqueous solution. A common protocol involves homogenizing the plant material in a dilute acid, such as 0.5 M H₂SO₄. dergipark.org.tr This protonates the alkaloid nitrogen, increasing its solubility in the aqueous phase.

The choice of solvent and method depends on the specific characteristics of the plant matrix and the target analyte. A higher ratio of solvent volume to tissue weight generally results in better extraction efficiency. researchgate.net

| Protocol | Description | Typical Solvents | Advantages | Source Example |

|---|---|---|---|---|

| Maceration | Soaking of plant material in a solvent for an extended duration. | Aqueous Ethanol (e.g., 90%) | Simple procedure, suitable for heat-sensitive compounds. | Heliotropium europaeum herbs. phcog.com |

| Soxhlet Extraction | Continuous extraction with a recycling solvent. | Methanol | High extraction efficiency, requires less solvent than simple maceration. | Aerial parts of Heliotropium europaeum. rdd.edu.iq |

| Acidic Aqueous Extraction | Homogenization in a dilute acid to solubilize basic alkaloids. | Dilute Sulfuric Acid (H₂SO₄) | Selective for basic compounds like alkaloids. | Seeds of Heliotropium europaeum. dergipark.org.tr |

Sample Clean-up and Enrichment Strategies

Following initial extraction, the crude extract contains numerous co-extracted compounds that can interfere with analysis. americanlaboratory.com Therefore, clean-up and enrichment steps are essential to purify the sample and concentrate the target analyte, this compound. waters.com

Liquid-Liquid Extraction (LLE) is a fundamental clean-up technique. For PAs, a pH-gradient LLE is often employed. After an initial acidic extraction, the aqueous extract is made alkaline (e.g., with ammonia (B1221849) solution to pH ~10.5). dergipark.org.tr This deprotonates the alkaloid, converting it into its free tertiary base form, which is less polar and can be partitioned into an immiscible organic solvent like dichloromethane (B109758) or chloroform. dergipark.org.trrdd.edu.iq This process effectively separates the alkaloids from polar, water-soluble impurities.

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative for sample clean-up and enrichment. waters.com SPE cartridges packed with specific sorbents can selectively retain either the analyte or the impurities. For PA analysis, various SPE sorbents can be used. Zirconia-based sorbents, for example, are effective at removing lipids from fatty matrices through Lewis acid-base interactions. americanlaboratory.commdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often involving a dispersive SPE (dSPE) step with sorbents like primary secondary amine (PSA), is also widely used for cleaning up plant extracts. americanlaboratory.commdpi.com

Enrichment is another key goal, especially when this compound is present in low concentrations. waters.com In SPE, a large volume of a sample can be passed through the cartridge, which retains the analyte. The analyte can then be eluted with a small volume of a strong solvent, resulting in a more concentrated sample for analysis. waters.com

Chromatographic Separation Methods

Chromatography is the cornerstone of analytical chemistry for separating components within a mixture. irjmets.com For this compound analysis, several chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

HPLC and its advanced version, UHPLC, are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like this compound. phenomenex.com These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. skyepharma.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for PA analysis. phcog.comrroij.com In this setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water (often with an acidic modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and much higher operating pressures. phenomenex.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. skyepharma.comnih.gov The enhanced efficiency of UHPLC is particularly beneficial for resolving complex mixtures of PAs that may be present in plant extracts. phenomenex.comlcms.cz Detection is commonly performed using a photodiode array (PDA) detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). lcms.czresearchgate.net

| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |

|---|---|---|

| Stationary Phase Particle Size | Typically 3–5 microns | Typically <2 microns phenomenex.com |

| Operating Pressure | Moderate (up to 6,000 psi) | High (up to 15,000 psi or more) phenomenex.com |

| Analysis Time | Standard | Faster run times skyepharma.comnih.gov |

| Resolution & Efficiency | Standard | Higher resolution and efficiency phenomenex.com |

| Sensitivity | Good | Enhanced sensitivity phenomenex.com |

Gas Chromatography (GC)

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. irjmets.comnews-medical.net Since PAs like this compound are generally not sufficiently volatile for direct GC analysis, a derivatization step is often required, although direct analysis of the free tertiary bases is possible. The separation occurs in a column where components partition between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase. youtube.com

GC coupled with mass spectrometry (GC-MS) is a highly specific and sensitive method for identifying and quantifying PAs. dergipark.org.trresearchgate.net The GC separates the individual alkaloids, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that allows for confident identification. youtube.com For example, GC-MS has been successfully used to analyze the alkaloid extracts from the seeds of Heliotropium europaeum, identifying several PAs. dergipark.org.trresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis and screening of compounds. azecs.azwikipedia.org It operates by separating components on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. rockefeller.edu The plate is placed in a sealed chamber containing a solvent (the mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential affinity for the stationary and mobile phases. khanacademy.org

TLC is often used for monitoring the progress of extraction and purification steps or for preliminary screening of plant extracts for the presence of PAs. rdd.edu.iqsigmaaldrich.com After development, the separated spots can be visualized under UV light or by spraying with a specific reagent (e.g., Dragendorff's reagent for alkaloids). wikipedia.org While primarily qualitative, TLC can be made semi-quantitative by comparing the size and intensity of the sample spot to that of a known standard. It can also be used for small-scale preparative purification of compounds. wikipedia.org

Chiral Chromatography for Stereoisomer Separation

The separation of stereoisomers is a significant challenge in the analysis of chiral molecules like this compound. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized methods are required for their resolution. minia.edu.eg

Chiral chromatography is a primary technique for separating enantiomers. minia.edu.eg This can be accomplished through:

Chiral Stationary Phases (CSPs): This is a direct method where the stationary phase of the chromatography column is itself chiral. minia.edu.egup.pt The differential interaction between the enantiomers of the analyte and the CSP leads to different retention times, allowing for their separation. minia.edu.eg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. up.ptuva.es Macrocyclic glycopeptides, like teicoplanin and vancomycin, also serve as effective chiral selectors. mdpi.com

Chiral Derivatizing Agents: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. up.pt These diastereomers have different physical properties and can be separated on a standard achiral column. minia.edu.eg However, this method introduces an extra step and carries the risk of side reactions or racemization. up.pt

The choice of chiral column and chromatographic conditions, such as temperature and mobile phase composition, is critical for achieving successful enantioseparation. uva.esmolnar-institute.com For instance, low-temperature conditions may be necessary to prevent the interconversion of atropisomers, a type of stereoisomerism arising from restricted bond rotation. molnar-institute.com

Spectrometric Quantification and Identification Methods

Spectrometric methods are indispensable for the definitive identification and quantification of this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. khanacademy.org It is used for both qualitative and quantitative analysis of this compound, providing information about its molecular weight and elemental composition. zefsci.com

Tandem mass spectrometry (MS/MS or MS²) further enhances the analytical capability by allowing for the fragmentation of selected ions. nationalmaglab.orgwikipedia.org In this process, a precursor ion of a specific m/z is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This fragmentation pattern provides detailed structural information, acting as a chemical fingerprint that can confirm the identity of the compound. nationalmaglab.orgunt.edu The ability to perform multiple stages of mass analysis on a single sample makes MS/MS a highly specific and sensitive technique. unt.edu

Different ionization techniques can be employed, such as electrospray ionization (ESI), which is known for producing minimal fragmentation and is widely used for peptide and protein identification. sci-hub.seresearchgate.net The fragmentation patterns can reveal key structural features, aiding in the elucidation of unknown structures or confirming the identity of known compounds like this compound. nih.gov

Table 1: Common Ionization and Fragmentation Techniques in Mass Spectrometry

| Technique | Description | Primary Application |

| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from macromolecules, resulting in minimal fragmentation. sci-hub.seresearchgate.net | Analysis of large biomolecules, peptides, and proteins. |

| Collision-Induced Dissociation (CID) | A method where ions are fragmented by colliding them with neutral gas molecules. wikipedia.org | Structural elucidation by generating characteristic fragment ions. |

| Electron Impact (EI) | A hard ionization technique that uses a high-energy electron beam to ionize and fragment molecules. nih.gov | Analysis of volatile and semi-volatile compounds. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation. numberanalytics.com It exploits the magnetic properties of atomic nuclei to provide detailed information about the number, type, and connectivity of atoms in a molecule. numberanalytics.commeasurlabs.com For this compound analysis, ¹H NMR and ¹³C NMR are particularly valuable for confirming its structure.

Beyond structural identification, NMR is inherently quantitative and can be used to determine the purity of a sample without the need for a compound-specific reference standard. magritek.comoutsourcedpharma.com By comparing the integral of the analyte's signals to that of a certified internal standard of known concentration, the absolute purity of the this compound sample can be accurately calculated. magritek.comoutsourcedpharma.comnih.gov This makes quantitative NMR (qNMR) a powerful tool for quality control. nih.gov Two-dimensional NMR techniques can be employed to resolve issues with overlapping peaks from impurities. nih.gov

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound dissolved in a solvent. technologynetworks.comdrawellanalytical.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making this a straightforward method for quantitative analysis. upi.edu

The technique is used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax), to ensure maximum sensitivity. technologynetworks.comupi.edu UV-Vis spectrophotometry can also serve as a preliminary check for sample purity, as the presence of impurities may cause the absorption spectrum to broaden or shift. researchgate.net

Advanced Integrated Analytical Platforms

The coupling of chromatographic separation with spectrometric detection creates highly efficient and sensitive analytical systems.

The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) represents a cornerstone of modern analytical chemistry for the analysis of complex mixtures. nih.govthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. bioxpedia.com LC is used to separate this compound from other components in a sample matrix, such as a plant extract or a biological fluid. nih.govnih.gov The separated compound then enters the mass spectrometer for detection and identification. LC-MS/MS methods are particularly sensitive and selective and are widely used in pharmacokinetic studies to quantify drug levels in plasma. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.comeag.com The sample is vaporized and separated in a GC column before entering the mass spectrometer. innovatechlabs.com The resulting mass spectrum of each separated component is compared against spectral libraries for identification. nih.gov For non-volatile compounds, derivatization techniques can be used to increase their volatility for GC-MS analysis. nih.gov

These integrated platforms provide comprehensive analytical solutions, enabling the separation, identification, and quantification of this compound with high degrees of accuracy and sensitivity. sasa.gov.uk

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like plant extracts containing this compound. nih.govijpsjournal.comnumberanalytics.com These techniques offer enhanced sensitivity, selectivity, and the ability to identify and quantify compounds simultaneously. ijnrd.orgactascientific.com

Commonly employed hyphenated techniques in the analysis of pyrrolizidine alkaloids, including this compound, include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsjournal.com GC-MS is well-suited for the analysis of volatile and thermally stable compounds. However, for polar compounds like this compound, derivatization may be necessary to increase volatility. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of a mass spectrometer. nih.govijnrd.org It is particularly useful for the analysis of thermolabile and polar compounds like this compound, which are not amenable to GC analysis without derivatization. actascientific.com LC-MS, especially with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity, making it a preferred method for trace analysis of pyrrolizidine alkaloids in various matrices, such as honey. researchgate.netnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. nih.govnih.gov This technique is advantageous for the analysis of charged and highly polar compounds and requires only small sample volumes. actascientific.com

The choice of a specific hyphenated technique depends on the nature of the sample matrix, the concentration of this compound, and the specific research question being addressed.

Ecological and Biological Significance of Scorpioidine in Natural Systems

Role of Scorpioidine as a Plant Defense Compound Against Herbivores

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and this compound is a prime example of such a defense compound. wikipedia.org As a member of the pyrrolizidine (B1209537) alkaloids (PAs), this compound contributes to a plant's survival by dissuading animals from feeding on it. smolecule.commdpi.com

Chemical Ecology of Plant-Herbivore Interactions

The study of how chemicals mediate interactions between organisms is known as chemical ecology. taylorfrancis.com In the context of plant-herbivore relationships, secondary metabolites like this compound are central players. wikipedia.org These compounds are not involved in the primary functions of growth and development but are crucial for defense. wikipedia.org Pyrrolizidine alkaloids, including this compound, are produced by various plant families as a defense against herbivores. researchgate.netnih.gov The bitter taste of PAs can act as an immediate deterrent, causing herbivores to avoid the plant. mdpi.comsdsu.edu This chemical defense mechanism is a product of the long-standing evolutionary "arms race" between plants and the insects that feed on them. nih.gov

Plants can release volatile organic compounds (VOCs) when attacked, which can warn other plants of the threat and attract predators of the herbivores. britannica.com While not specific to this compound, this is a common strategy in plant defense. The diversity of a plant's chemical arsenal, including compounds like this compound, can significantly impact the level of damage from herbivores. nih.gov

Modulation of Herbivore Behavior

The presence of this compound and other PAs can significantly modulate the behavior of herbivores. nih.gov The bitterness of these alkaloids can induce immediate food avoidance in herbivores. mdpi.comsdsu.edu For generalist herbivores, which feed on a wide variety of plants, PAs can be a powerful deterrent and can negatively affect their survival. researchgate.net

Conversely, some specialist insects have evolved to not only tolerate but also utilize these toxic compounds. researchgate.net For instance, certain butterflies can sequester PAs, including potentially this compound, from their host plants and use them for their own defense against predators. researchgate.net Some male butterflies even use these sequestered alkaloids as precursors for their sex pheromones. researchgate.netnih.gov This complex interplay highlights the dual role of this compound as both a defense for the plant and a valuable resource for adapted herbivores.

Occurrence and Distribution of this compound in Plant Species

This compound is not ubiquitously found in the plant kingdom; its presence is largely concentrated within a specific family of flowering plants.

Myosotis scorpioides as a Primary Source

The true forget-me-not, Myosotis scorpioides, is a primary and well-documented source of this compound. mdpi.comacs.orgecomole.com This herbaceous perennial, also known as water forget-me-not, belongs to the Boraginaceae family. wikipedia.org Research has shown that the aerial parts of Myosotis scorpioides contain several pyrrolizidine alkaloids, with this compound being one of the key constituents. acs.orgecomole.com Other PAs isolated from this plant include 7-acetylthis compound, symphytine (B1681198), and myoscorpine. acs.orgecomole.com

Studies have revealed that Myosotis scorpioides accumulates these PAs in all its organs, including the flowers, in their N-oxide form. researchgate.netnih.gov The plant also expresses the genes for homospermidine synthase (HSS), a critical enzyme in the PA biosynthetic pathway, in all organs where these alkaloids are found. researchgate.netnih.gov This suggests that the synthesis and accumulation of this compound and other PAs are an integral part of the plant's biology. researchgate.netnih.gov

Table 1: Pyrrolizidine Alkaloids Identified in Myosotis scorpioides

| Alkaloid | Reference(s) |

|---|---|

| This compound | acs.org, ecomole.com, mdpi.com |

| 7-acetylthis compound | acs.org, ecomole.com |

| Symphytine | acs.org, ecomole.com |

Other Boraginaceae Family Members

The Boraginaceae family, to which Myosotis scorpioides belongs, is renowned for its production of pyrrolizidine alkaloids. mdpi.comsdsu.edufloralprisms.com These compounds are a characteristic feature of this plant family. floralprisms.com While this compound is most famously associated with Myosotis scorpioides, the broader family contains a diverse array of other PAs. mdpi.comsdsu.edu Almost all genera within the Boraginaceae family synthesize and store these types of alkaloids. mdpi.comsdsu.edu

The presence of these alkaloids across the family suggests a shared evolutionary history where these chemical defenses provided a significant survival advantage. floralprisms.com

Chemotaxonomic Marker Potential of this compound

Chemotaxonomy is a field of study that utilizes the chemical constituents of organisms to understand their systematic relationships. dergipark.org.trcirad.fr Secondary metabolites, like this compound, are often valuable chemotaxonomic markers because their distribution can be specific to certain plant groups. cirad.frresearchgate.net

The distinct profile of pyrrolizidine alkaloids, including this compound, in Myosotis species and the broader Boraginaceae family, holds potential for chemotaxonomic classification. mdpi.comsdsu.edu The consistent presence of a particular set of alkaloids can help in identifying and differentiating between species and genera. cirad.fr While the broader class of pyrrolizidine alkaloids serves as a marker for the Boraginaceae family, the specific presence and relative abundance of compounds like this compound could potentially be used to delineate relationships at a finer taxonomic level.

Biosynthesis and Accumulation in Different Plant Organs and Tissues

The biosynthesis of pyrrolizidine alkaloids (PAs), including this compound, is a complex process that originates from primary metabolism. ijrpr.com The foundational pathways involve precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which supply the basic building blocks for a vast array of secondary metabolites. ijrpr.comuobabylon.edu.iq The characteristic pyrrolizidine ring structure of the necine base is derived from polyamines, specifically putrescine, which is converted to homospermidine in the first committed step of the pathway, a reaction catalyzed by homospermidine synthase. mdpi.com Following a series of oxidations and cyclization reactions, the necine base is formed. mdpi.com This necine base is then esterified with one or more necic acids, which are themselves derived from amino acids such as isoleucine, leucine, threonine, and valine. The structural diversity of PAs, with over 600 known compounds, arises from the various combinations of different necine bases and necic acids, as well as further chemical modifications like hydroxylation, desaturation, and N-oxidation. mdpi.comresearchgate.net

The accumulation of these defensive alkaloids is not uniform throughout the plant; it varies significantly between different organs and tissues and is influenced by the plant's developmental stage. scispace.commaxapress.com This differential distribution is a common strategy for plants to protect their most valuable parts. Generally, the highest concentrations of secondary metabolites are found in tissues that are critical for survival and reproduction, or are most vulnerable to herbivores. For instance, studies on other alkaloid-producing plants have shown that reproductive organs, such as the inflorescence, can accumulate the highest concentrations of defensive compounds. nih.govnih.gov Similarly, younger leaves and roots often contain higher levels of these metabolites compared to older tissues. nih.gov

While specific quantitative data on this compound distribution is limited, the general pattern of PA accumulation suggests that concentrations are highest in peripheral tissues, flowers, and seeds. This strategic placement ensures that herbivores encounter a high dose of the toxin upon initial feeding, deterring further consumption. The concentration and even the specific types of PAs can differ between the roots, stems, leaves, and reproductive parts of the same plant. researchgate.netscispace.com This organ-specific accumulation is controlled by the differential expression of biosynthetic genes in various tissues. maxapress.com For example, research on flavonoid accumulation in tea seedlings showed that genes controlling the final steps of biosynthesis were highly expressed in the aboveground parts, leading to higher concentrations in shoots compared to roots. maxapress.com A similar regulatory mechanism is presumed to govern the localized accumulation of this compound and related PAs. scispace.com

Table 1: Illustrative Distribution of Secondary Metabolites in Plant Organs

This table illustrates the general principle of differential accumulation of defensive compounds in various plant parts, a pattern that is applicable to pyrrolizidine alkaloids like this compound. Data is generalized from studies on various plant species.

| Plant Organ | Relative Concentration of Defensive Alkaloids | Rationale for Accumulation |

| Flowers/Inflorescence | High to Very High | Protection of reproductive success. nih.govnih.gov |

| Seeds | High | Defense of the next generation against predation. nih.gov |

| Young Leaves | High | Protection of new, photosynthetically active tissues. nih.gov |

| Mature Leaves | Moderate to High | Continued defense of photosynthetic organs. nih.gov |

| Roots | Moderate to High | Defense against soil-borne herbivores and pathogens. maxapress.comnih.gov |

| Stems | Low to Moderate | Structural support with less metabolic investment in defense compared to leaves and flowers. nih.gov |

Interkingdom Interactions Involving Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) like this compound are classic examples of secondary metabolites that mediate interactions between the plant kingdom and other organisms, primarily as a defense against herbivores. mdpi.com The presence of these compounds in plant tissues can deter feeding by generalist herbivores, which are often sensitive to their toxic effects. nih.gov

The ecological effect of PAs is not solely dependent on their concentration but also on their chemical form and interaction with other co-occurring plant metabolites. nih.govfrontiersin.org PAs exist in plants predominantly as N-oxides, which are generally less toxic to insects than their corresponding free-base forms. frontiersin.org However, the interaction of these different PA forms with other compounds, such as chlorogenic acid (a common phenolic compound), can lead to complex outcomes. A study investigating the effects of PAs and chlorogenic acid on the generalist herbivore Frankliniella occidentalis revealed that the combination of PA N-oxides and chlorogenic acid had a synergistic effect, significantly increasing thrips mortality. nih.govfrontiersin.org In contrast, the combination of PA free bases and chlorogenic acid resulted in an antagonistic effect, where the toxicity was lower than expected. nih.govfrontiersin.org This suggests that the storage of PAs as N-oxides may be an evolutionarily advantageous strategy, enhancing the plant's defensive capabilities through synergistic interactions with other common metabolites. frontiersin.org

Beyond plant-herbivore interactions, PAs are involved in a broader ecological web. For example, some specialist insects have evolved to not only tolerate but also sequester these alkaloids from their host plants. These insects can then use the stored PAs for their own defense against predators, such as birds or spiders. Furthermore, in some cases, male insects utilize these sequestered alkaloids as precursors for pheromones to attract mates, demonstrating a remarkable adaptation to plant chemistry. researchgate.net

Table 2: Interactive Effects of Pyrrolizidine Alkaloids and Chlorogenic Acid on an Insect Herbivore (Frankliniella occidentalis)

This table summarizes experimental findings on the combined effects of different forms of pyrrolizidine alkaloids and chlorogenic acid on herbivore mortality.

| Compound(s) Tested | Observed Effect on Herbivore Mortality | Type of Interaction |

| PA N-oxides alone | Moderate Toxicity | Baseline Effect |

| PA Free Bases alone | High Toxicity | Baseline Effect |

| PA N-oxides + Chlorogenic Acid | Very High Toxicity | Synergistic nih.govfrontiersin.org |

| PA Free Bases + Chlorogenic Acid | Lower than expected Toxicity | Antagonistic nih.govfrontiersin.org |

Research Paradigms and Future Directions in Scorpioidine Studies

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of pyrrolizidine (B1209537) alkaloids is a complex process that, while outlined in its initial stages, contains significant gaps in understanding, particularly for elaborate molecules like scorpioidine. The pathway begins with the formation of a symmetrical diamine, homospermidine, from putrescine and spermidine (B129725), a reaction catalyzed by the well-characterized enzyme homospermidine synthase (HSS). oup.comencyclopedia.pub This is considered the first committed step in the biosynthesis of all PAs. nih.gov

Following the formation of homospermidine, a series of oxidation and cyclization reactions, likely mediated by copper-dependent diamine oxidases, leads to the formation of the core bicyclic structure known as the necine base. nih.govmdpi.com However, the specific enzymes responsible for the subsequent hydroxylation and desaturation steps that produce various necine bases, such as the retronecine (B1221780) core of this compound, are yet to be fully identified and characterized.

Furthermore, the biosynthesis of the necic acid moieties and their subsequent esterification to the necine base is a major area requiring elucidation. This compound possesses a complex necic acid structure derived from amino acids like L-isoleucine. nih.gov The enzymes responsible for assembling this acid and, crucially, the transferases that catalyze the esterification at specific hydroxyl groups of the necine base are largely unknown. nih.gov Future research must focus on identifying and functionally characterizing these enzymes through a combination of genetic and biochemical approaches to complete the biosynthetic map for this compound.

Advanced Synthetic Approaches to Complex Analogues

The total synthesis of pyrrolizidine alkaloids is a challenging field that drives innovation in synthetic organic chemistry. While the synthesis of simpler necine bases like supinidine (B1213332) and macronecine has been achieved through various strategies, including aza-ene reactions and allylsilane-induced ring closures, the synthesis of highly substituted and stereochemically complex molecules like this compound remains a significant hurdle. nitrkl.ac.iniitkgp.ac.in

Future research will likely focus on developing flexible and efficient synthetic routes that allow for the construction of not only this compound itself but also a library of designed analogues. Methodologies that have shown promise in the synthesis of other complex alkaloids could be adapted for this purpose. These include:

Asymmetric Synthesis: Strategies to create enantiopure PAs from defined intermediates are crucial for studying biological activity. acs.orgrsc.org

Tandem Reactions: Multi-component reactions, such as the rhodium carbenoid-initiated Claisen rearrangement used in the synthesis of the latifoline (B1236957) necic acid, can rapidly build molecular complexity from simple precursors. johnwoodgroup.com

Late-Stage Functionalization: Methods to selectively modify the this compound scaffold after its initial synthesis would enable the rapid generation of diverse analogues for structure-activity relationship studies.

The creation of these analogues is essential for probing the molecule's function, potentially separating its toxic properties from any beneficial pharmacological activities.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to this compound Research

The integration of "omics" technologies provides a powerful, system-wide approach to understanding the biology of this compound. mdpi-res.com These methodologies can accelerate discovery in biosynthetic pathway elucidation and functional analysis.

Metabolomics: High-resolution mass spectrometry-based metabolomics can be used to profile the full spectrum of PAs in Myosotis scorpioides, including this compound and its potential precursors and degradation products. researchgate.net This can provide a detailed snapshot of the chemical environment within the plant and how it changes in response to developmental or environmental cues. mdpi-res.com Such studies have already helped to identify related alkaloids like 7-acetylthis compound and symphytine (B1681198) that co-occur with this compound. researchgate.net

Proteomics and Transcriptomics: By correlating gene expression (transcriptomics) and protein abundance (proteomics) with the accumulation of this compound, researchers can identify candidate genes and enzymes involved in its biosynthesis. oup.com For example, identifying proteins that are highly abundant in plant tissues where this compound is actively synthesized can pinpoint the elusive transferases and oxidases in its pathway. oup.commdpi-res.com

These unbiased, data-rich approaches are critical for generating new hypotheses and providing the foundational knowledge needed for targeted biochemical and genetic studies.

Development of Novel Analytical Probes for In Situ Detection

A significant challenge in understanding the role of natural products like this compound is visualizing their precise location within a plant or even within a single cell. Current methods typically rely on extraction and analysis, which destroys the spatial context. A key future direction is the development of novel analytical probes for the in situ detection of this compound.

Potential approaches could include the development of:

Specific Antibodies: Generating monoclonal antibodies that bind specifically to the this compound molecule. These antibodies could then be fluorescently labeled and used in microscopy to reveal the alkaloid's distribution in different plant tissues (e.g., roots, leaves, flowers) and subcellular compartments.

Molecularly Imprinted Polymers (MIPs): Creating synthetic polymers with cavities tailored to bind this compound with high specificity, which can be coupled to a signaling mechanism for detection.

Aptamer-Based Probes: Selecting short, single-stranded DNA or RNA sequences (aptamers) that fold into a three-dimensional structure capable of binding this compound. These can be engineered to produce a fluorescent signal upon binding.

Such tools would be invaluable for answering questions about where this compound is synthesized, where it is stored, and how it is transported throughout the plant, providing direct insight into its role in plant defense. oup.com

In-depth Mechanistic Investigations at the Molecular Level

Pyrrolizidine alkaloids are primarily known for their potential toxicity, which is a consequence of their metabolic activation in the liver. inchem.org The general mechanism involves the oxidation of the necine base by cytochrome P450 enzymes to form highly reactive pyrrolic esters. wikipedia.org These electrophilic intermediates can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity. mdpi.comfao.org

While this general pathway is established, in-depth mechanistic studies specific to this compound are required. Future investigations should aim to:

Identify the specific cytochrome P450 isozymes responsible for metabolizing this compound.

Characterize the exact chemical structure of the resulting pyrrolic metabolites.

Determine the preferred molecular targets for alkylation by activated this compound.

Investigate the kinetics of both the activation and detoxification pathways (e.g., hydrolysis to the necine base and necic acid). wikipedia.org

Understanding these molecular details is crucial for accurately assessing its biological risk and for exploring any potential therapeutic applications where controlled reactivity might be desirable.

Exploration of Structure-Function Relationships beyond Primary Activity

The primary biological activity associated with unsaturated PAs like this compound is toxicity. researchgate.netinchem.org This activity is strongly linked to the presence of the unsaturated pyrrolizidine core, which is a prerequisite for metabolic activation. johnwoodgroup.cominchem.org However, the extensive structural diversity among PAs suggests that the necic acid portions of the molecule play a critical role in modulating this activity and may confer additional functions.

Future research should systematically explore the structure-function relationships of this compound by investigating how its unique ester side chains influence its biological effects. Studies suggest that for some PAs, the ester groups can influence the potency of the toxic effect and the types of DNA lesions formed. johnwoodgroup.com Beyond toxicity, some PAs have been reported to possess other biological activities, such as antimicrobial or antitumor effects. researchgate.netsmolecule.com It is a critical research goal to determine if analogues of this compound can be designed where the structural features responsible for toxicity are removed while retaining or enhancing other potentially useful activities.

Comparative Studies of this compound with Other Pyrrolizidine Alkaloids

This compound belongs to a structurally diverse class of over 660 known PAs. wikipedia.org Its structure is particularly interesting as it combines features of different PA subgroups. nih.gov It is an open-chain diester of a retronecine-type base, but the complex necic acid gives it unique properties. nih.govmdpi.com Comparative studies with other PAs are essential for placing its structure and function in a broader context.

Future research would benefit from direct, parallel comparisons between this compound and other PAs, including:

Macrocyclic Diesters: (e.g., Senecionine) These are often highly toxic due to their conformationally restricted structure, which enhances their alkylating ability upon metabolic activation.

Simple Monoesters: (e.g., Supinidine-based esters) These are generally considered less toxic.

Saturated PAs: (e.g., Platynecine-based esters) These lack the 1,2-double bond in the necine base and are generally considered non-toxic, highlighting the critical role of this feature. nih.gov

Structural Isomers: Comparing this compound to other PAs with similar molecular formulas but different arrangements of the ester groups can reveal subtle but important structure-activity relationships.

Conclusion

Summary of Key Academic Contributions to Scorpioidine Research

The foundational research on this compound was established in the early 1980s. A pivotal 1982 study by Resch, Rosberger, Meinwald, and Appling led to the successful isolation and characterization of this compound, along with its related compound, 7-acetylthis compound, from the aerial parts of Myosotis scorpioides. acs.orgchemfaces.com This work was crucial in identifying the chemical structures of these alkaloids and provided the first insights into their biological effects. The same study reported that the free bases of these compounds induced ataxia, lethargy, and death in mice, attributing a "curare-like" action to the crude alkaloid extracts. acs.orgchemfaces.com This initial toxicological assessment has been a cornerstone for subsequent research into the bioactivity of this compound.